Ciraparantag is a synthetic, low-molecular-weight compound developed as a universal reversal agent for various anticoagulants, including unfractionated heparin, low molecular weight heparins, and direct oral anticoagulants such as factor Xa inhibitors and dabigatran. Its development is aimed at providing a rapid and effective means to reverse the effects of anticoagulants in clinical settings, particularly in emergency situations where bleeding risks are elevated. Ciraparantag is currently undergoing clinical trials to assess its safety and efficacy in humans .
Ciraparantag was synthesized by Portola Pharmaceuticals and has been characterized in several preclinical and clinical studies. The compound is designed to bind to various anticoagulants, effectively neutralizing their activity . Its synthesis involves complex chemical processes that ensure the molecule's effectiveness as an antidote.
The synthesis of Ciraparantag involves multi-step organic reactions that yield the final product with high purity. The synthetic route typically includes the following steps:
Characterization techniques such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Ciraparantag. These methods allow researchers to verify the molecular structure and ensure that no impurities are present .
The molecular structure of Ciraparantag features a unique arrangement that allows it to interact effectively with various anticoagulants. The specific structural formula has not been disclosed in detail in available literature, but it is known to be a small, water-soluble molecule.
Ciraparantag functions primarily through non-covalent interactions with anticoagulants, effectively neutralizing their activity. Key reactions include:
Dynamic light scattering methodologies have been utilized to study the binding kinetics of Ciraparantag with different anticoagulants, demonstrating its effectiveness across various agents .
Ciraparantag's mechanism involves:
Studies have shown that Ciraparantag can significantly reduce activated partial thromboplastin time and prothrombin time in vitro, indicating its potential effectiveness in reversing anticoagulation .
Relevant data from studies indicate that Ciraparantag maintains its structural integrity under physiological conditions, making it suitable for clinical use .
Ciraparantag's primary application lies in its role as an antidote for managing bleeding complications associated with anticoagulant therapy. Its development aims to enhance patient safety during surgical procedures or emergencies where rapid reversal of anticoagulation is critical. Current research continues to explore its efficacy across various patient populations and clinical scenarios .
Anticoagulant therapy is essential for managing thromboembolic disorders, with ~1.79 million patients in Italy alone receiving treatment for atrial fibrillation in 2022 [5]. Despite their life-saving benefits, anticoagulants carry significant bleeding risks. Major bleeding (MB) events—defined by hemoglobin drops ≥2 g/dL, critical organ involvement, or requiring ≥2 blood transfusions—and clinically relevant non-major bleeding (CRNMB) necessitate rapid reversal [5]. Intracranial hemorrhage (ICH) during anticoagulation has a 40–65% mortality rate within 90 days, highlighting the critical need for immediate reversal strategies [5]. Direct oral anticoagulants (DOACs), while having a lower ICH risk than vitamin K antagonists (VKAs), still cause major bleeding in 1.5–5% of patients annually, particularly gastrointestinal bleeding [5]. The absence of universal reversal agents complicates emergency management, especially with the co-administration of multiple anticoagulants (e.g., heparin and DOACs during perioperative bridging).
Table 1: Anticoagulant Reversal Challenges in Emergency Settings
Scenario | Clinical Impact | Reversal Time Sensitivity |
---|---|---|
Intracranial Hemorrhage | 40–65% 90-day mortality; hematoma expansion risk | Immediate (<1–2 hours) |
Gastrointestinal Bleeding | Most common DOAC-related major bleeding; 12% mortality in major cases | Urgent (<4–6 hours) |
Urgent High-Risk Surgery | Uninterrupted anticoagulation increases surgical bleeding risk | Preoperative reversal required |
Existing reversal agents are hampered by three key limitations:
Table 2: Comparison of Approved Anticoagulant Reversal Agents
Agent | Target Anticoagulants | Administration | Key Limitations |
---|---|---|---|
Idarucizumab | Dabigatran only | IV bolus | Ineffective against FXa inhibitors or heparins |
Andexanet alfa | Apixaban, rivaroxaban (not edoxaban) | IV bolus + infusion | Not approved for edoxaban/LMWH; thrombogenesis risk |
4F-PCC | VKAs (used off-label for FXa inhibitors) | IV infusion | Non-specific; thromboembolism risk (≤5%) |
Protamine | Unfractionated heparin (partial LMWH reversal) | IV infusion | Ineffective against DOACs; anaphylaxis risk |
Ciraparantag (PER977) is a synthetic, water-soluble small molecule (~512 Da) designed to universally reverse heparins and DOACs via non-covalent charge-charge interactions [1] [4]. Its molecular structure—two L-arginine units linked by a piperazine chain—enables binding to anionic anticoagulants, displacing them from coagulation factors [3] [4]. Preclinical data demonstrate reversal of unfractionated heparin, low-molecular-weight heparin (LMWH), fondaparinux, and all DOACs within minutes [1] [4]. This broad-spectrum activity addresses critical gaps in current reversal strategies, particularly for patients on multiple anticoagulants or with unknown anticoagulation histories. Phase I/II trials confirm its ability to restore hemostasis within 10–30 minutes, sustaining reversal for 24 hours [1] [6]. As the first investigational universal reversal agent nearing Phase III trials, ciraparantag represents a paradigm shift in anticoagulant safety management [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7